

# A Comprehensive Spectroscopic and Methodological Guide to 2-Acetylamino-5-iodopyridine

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## Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

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This technical guide provides a detailed overview of the spectroscopic properties of **2-Acetylamino-5-iodopyridine** (also known as N-(5-iodopyridin-2-yl)acetamide), a compound of interest in pharmaceutical research and development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of key identifiers and predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide also outlines the standard experimental protocols for acquiring such data.

## Compound Identification

Parameter	Value
Chemical Name	2-Acetylamino-5-iodopyridine
Synonyms	N-(5-Iodopyridin-2-yl)acetamide
CAS Number	66131-78-0[1][2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IN <sub>2</sub> O[1][3]
Molecular Weight	262.05 g/mol [1][3]
Melting Point	156-158 °C[2][3]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Acetylamino-5-iodopyridine**. These predictions are derived from the known spectral data of analogous compounds, such as 2-acetylamino-5-iodopyridine, 2-amino-5-iodopyridine, and N-(5-bromopyridin-2-yl)acetamide, and are intended to serve as a reference for experimental validation.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted data in CDCl<sub>3</sub> at 400 MHz.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.3	Doublet	1H	H-6 (Pyridine)
~8.1	Doublet of Doublets	1H	H-4 (Pyridine)
~7.9	Doublet	1H	H-3 (Pyridine)
~7.5	Broad Singlet	1H	NH (Amide)
~2.2	Singlet	3H	CH <sub>3</sub> (Acetyl)

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted data in CDCl<sub>3</sub> at 100 MHz.

Chemical Shift ( $\delta$ ) ppm	Assignment
~169	C=O (Amide)
~152	C-2 (Pyridine)
~148	C-6 (Pyridine)
~145	C-4 (Pyridine)
~112	C-3 (Pyridine)
~85	C-5 (Pyridine)
~25	CH <sub>3</sub> (Acetyl)

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H Stretch (Amide)
~3050	Weak	C-H Stretch (Aromatic)
~1690	Strong	C=O Stretch (Amide I)
~1580	Medium	C=C/C=N Stretch (Pyridine Ring)
~1540	Medium	N-H Bend (Amide II)
~1250	Medium	C-N Stretch
~820	Strong	C-H Out-of-Plane Bend
~600	Medium	C-I Stretch

## MS (Mass Spectrometry)

m/z	Relative Intensity (%)	Assignment
262	High	$[M]^+$ (Molecular Ion)
220	Moderate	$[M - C_2H_2O]^+$
194	Low	$[M - C_2H_3NO]^+$
93	High	$[C_5H_3IN]^+$

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-Acetylamino-5-iodopyridine**.

## Synthesis of 2-Acetylamino-5-iodopyridine

A common route to synthesize **2-Acetylamino-5-iodopyridine** involves the acetylation of 2-amino-5-iodopyridine.

- Starting Material: 2-amino-5-iodopyridine.
- Reagents: Acetic anhydride or acetyl chloride, and a base such as pyridine or triethylamine.
- Procedure:
  - Dissolve 2-amino-5-iodopyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
  - Cool the solution in an ice bath.
  - Slowly add acetic anhydride or acetyl chloride to the stirred solution.
  - If necessary, add a base to neutralize the acid byproduct.
  - Allow the reaction to warm to room temperature and stir for several hours.
  - Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

## Spectroscopic Analysis

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Acetylamino-5-iodopyridine** in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

### 2. Infrared (IR) Spectroscopy:

- Sample Preparation:

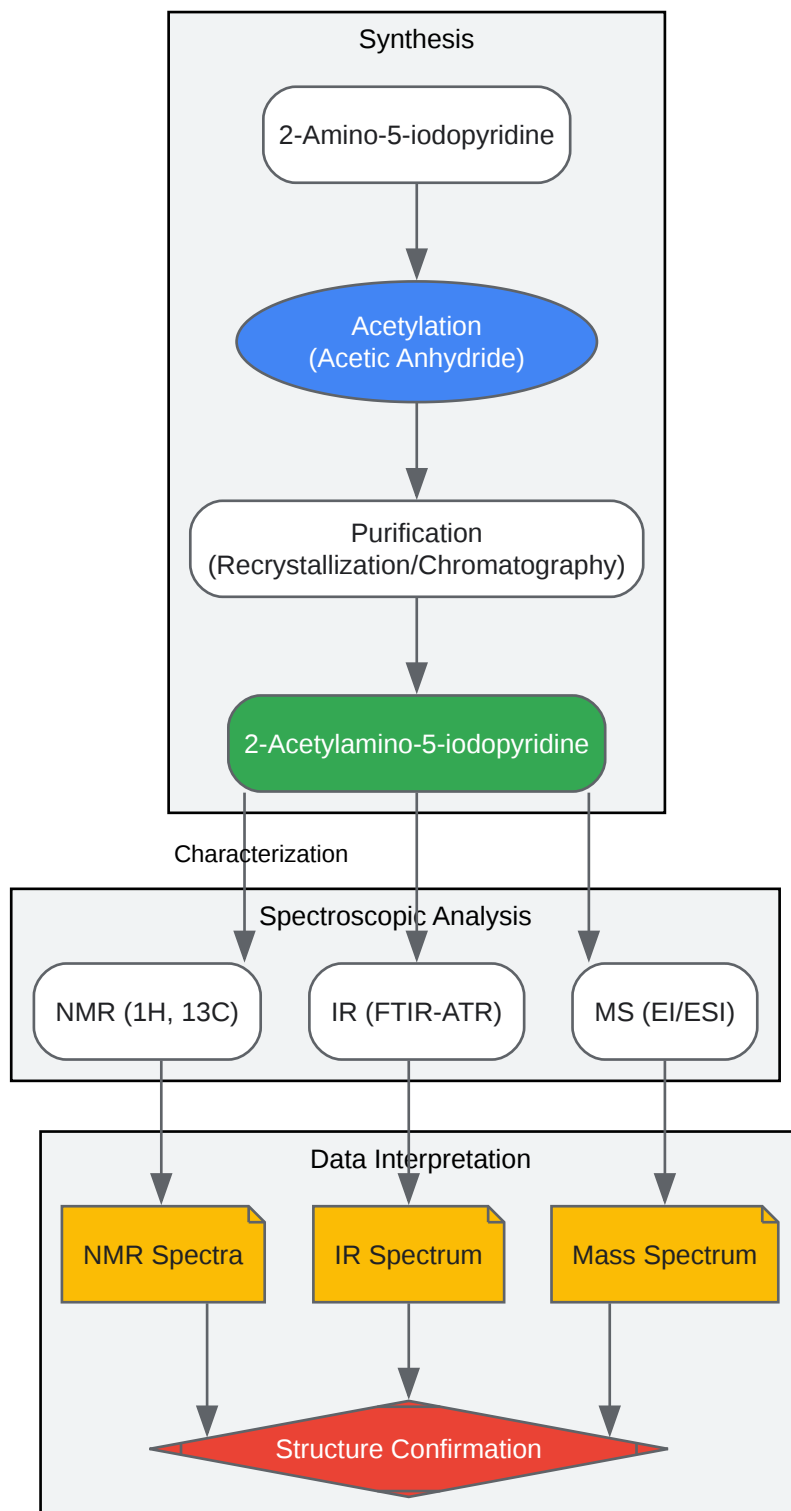
- Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Record the sample spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Perform a background subtraction.

### 3. Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
- Acquisition:
  - EI-MS: Typically used with GC introduction. The sample is bombarded with electrons (usually at 70 eV) to induce fragmentation.
  - ESI-MS: Typically used with LC introduction. The sample is ionized by creating a fine spray of charged droplets. This is a softer ionization technique that often preserves the molecular ion.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500 amu).

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-Acetylamino-5-iodopyridine**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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## References

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